![molecular formula C19H23N3O4S2 B2504848 4-(cyclopentanecarboxamido)-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide CAS No. 1091473-30-1](/img/structure/B2504848.png)
4-(cyclopentanecarboxamido)-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves the reaction of amines with sulfonyl chlorides. In the context of the provided papers, sulfonamides have been synthesized from aminobenzolamide and thiophosgene, followed by a reaction with aliphatic or aromatic amines or hydrazines . Although the exact synthesis of 4-(cyclopentanecarboxamido)-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide is not detailed, it is likely that a similar synthetic route could be employed, starting with the appropriate amine and sulfonyl chloride precursors.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial for their biological activity. The X-ray coordinates of a related compound, 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide, with cyclin-dependent kinase 5 (cdk5) have been reported, showing an unusual binding mode to the enzyme . This suggests that the molecular structure of sulfonamides, including the one , is significant for their interaction with biological targets.
Chemical Reactions Analysis
Sulfonamides, including the ones described in the papers, are primarily known for their role as enzyme inhibitors. They inhibit carbonic anhydrase isozymes by binding to the zinc ion in the active site of the enzyme . The nature of the substituents on the sulfonamide moiety can significantly affect the inhibitory activity and selectivity towards different isozymes of carbonic anhydrase .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamides depend on their molecular structure. The presence of the sulfonamide group contributes to the compound's polarity and ability to engage in hydrogen bonding, which can affect solubility and stability. The substituents on the aromatic ring or the sulfonamide nitrogen can modulate these properties, influencing the compound's pharmacokinetic and pharmacodynamic profiles. Although the specific properties of this compound are not provided, it can be inferred that its activity and selectivity profiles would be influenced by the nature of its substituents, similar to other sulfonamide derivatives .
Scientific Research Applications
Enzyme Inhibition
Aromatic sulfonamide inhibitors, including derivatives similar to the specified compound, have been identified as potent inhibitors of carbonic anhydrase isoenzymes, which are involved in various physiological processes such as respiration and the regulation of pH levels. These inhibitors display nanomolar half maximal inhibitory concentrations (IC50) across different isoenzymes, indicating their potential for therapeutic applications in diseases where carbonic anhydrase activity is dysregulated (Supuran et al., 2013).
Anticancer Activity
Sulfonamide derivatives have been synthesized and characterized for their anticancer activities, showcasing potent antiproliferative effects against various cancer cell lines. These effects are attributed to their ability to modulate the activity of enzymes like human topoisomerase types I and II, which play crucial roles in DNA replication and cell division. Some compounds have demonstrated significant efficacy in inducing cell apoptosis and arresting the cell cycle, highlighting their potential as novel anticancer agents (Halawa et al., 2020).
Synthesis of Novel Compounds
Research into the synthesis of novel compounds with sulfonamide moieties has led to the development of materials with diverse biological activities, including antibacterial and insect-repellent properties. These studies underline the versatility of sulfonamide derivatives in contributing to the design of compounds with multifunctional capabilities, which could be leveraged for various scientific and therapeutic applications (Mokhtari et al., 2014).
Mechanism of Action
Target of Action
Thiophene derivatives, a key structural component of this compound, have been reported to exhibit a variety of biological effects, suggesting that they interact with multiple targets .
Mode of Action
Thiophene derivatives are known to interact with various targets, leading to a range of biological effects . For instance, some thiophene derivatives are known to inhibit neuronal nitric oxide synthase (nNOS), which plays a crucial role in neurodegenerative diseases and melanoma .
Biochemical Pathways
Thiophene derivatives have been associated with a variety of pharmacological properties, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiophene derivatives have been associated with a variety of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
properties
IUPAC Name |
4-(cyclopentanecarbonylamino)-N-[2-(thiophen-2-ylsulfonylamino)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S2/c23-18(20-11-12-21-28(25,26)17-6-3-13-27-17)15-7-9-16(10-8-15)22-19(24)14-4-1-2-5-14/h3,6-10,13-14,21H,1-2,4-5,11-12H2,(H,20,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYGBZIMYUCIFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=C(C=C2)C(=O)NCCNS(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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